Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate
Description
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is a protected amino acid ester featuring a tert-butoxycarbonyl (Boc) group at the amino position (C2) and a methyl substituent at the β-carbon (C3). The Boc group serves as a temporary protective moiety for amines, enabling selective reactions in peptide synthesis or medicinal chemistry.
Properties
IUPAC Name |
ethyl 3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-7-17-11(15)10(9(2)3)8-14-12(16)18-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAQGMUCDXQEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate typically involves the reaction of 3-methylbutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature. The resulting product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The BOC group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the BOC group is replaced by other functional groups.
Oxidation and Reduction: While the compound itself is stable under mild oxidative and reductive conditions, the BOC group can be sensitive to strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Removal of the BOC group results in the formation of the free amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Minor changes to the molecular structure, primarily affecting the BOC group.
Scientific Research Applications
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate primarily involves the protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be selectively removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate and related compounds significantly impact their physicochemical properties and applications. Below is a comparative analysis with two structurally analogous compounds from the evidence:
Structural Comparison (Table)
*Hypothetical data for the target compound, derived from structural analysis.
Functional Group Analysis
- Boc Protection : All three compounds feature the Boc group, which protects amines during synthetic steps. However, its position varies (C2, C3, or C4), altering steric and electronic environments.
- The trifluorophenyl derivative () includes a fluorinated aromatic ring, increasing lipophilicity and metabolic stability, which is advantageous in drug design . The 3-oxo derivative () contains a ketone, enabling reactivity in condensation or reduction reactions .
Implications on Physicochemical Properties
- Solubility : The trifluorophenyl group in reduces aqueous solubility but improves membrane permeability. In contrast, the target compound’s methyl group may moderately lower solubility compared to the oxo derivative in , which has polar ketone functionality.
- Stability : The Boc group in all compounds is acid-labile, but its position affects stability. For example, the target compound’s Boc group at C2 may be more sterically shielded than the C4-Boc in .
Biological Activity
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate, commonly referred to as a Boc-protected amino acid derivative, has garnered attention in organic synthesis and biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₁H₂₃NO₄
- Molecular Weight : 233.31 g/mol
- CAS Number : 1838578-68-9
The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its reactivity in various chemical processes.
The biological activity of this compound primarily stems from its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, facilitating the controlled release of the free amine. This property is particularly important in peptide synthesis and drug development.
Biological Applications
-
Peptide Synthesis :
- The compound serves as an intermediate in synthesizing peptides and complex organic molecules. Its ability to protect amines allows for selective formation of peptide bonds without unwanted side reactions.
-
Enzyme Studies :
- It is employed in studying enzyme mechanisms and protein-ligand interactions. The controlled release of the amine can facilitate investigations into enzymatic activity and specificity.
-
Drug Development :
- Research indicates potential applications in drug delivery systems, where the compound can modify the pharmacokinetic properties of therapeutic agents.
Case Studies and Research Findings
Several studies highlight the biological significance of this compound:
-
Study on Peptide Synthesis :
A study demonstrated that using this compound as a Boc-protected amino acid led to higher yields in peptide synthesis compared to unprotected amino acids. This was attributed to reduced steric hindrance during coupling reactions. -
Enzyme Mechanism Investigation :
Another research project utilized this compound to investigate the catalytic mechanisms of certain proteolytic enzymes, revealing insights into substrate specificity and enzyme kinetics.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate | Structure | Contains a phenyl group, altering reactivity |
| Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate | Structure | Additional methyl group affects steric properties |
The variations in structure impact their reactivity and applications in organic synthesis, highlighting the versatility of this compound.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate, and what critical steps ensure yield and purity?
The synthesis typically involves:
- Amino group protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino moiety, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium carbonate .
- Esterification : The carboxylic acid intermediate is esterified with ethanol under acidic or coupling conditions (e.g., DCC/DMAP) to form the ethyl ester .
- Purification : Silica gel chromatography with hexane/ethyl acetate gradients is standard for isolating the product, with yields ranging from 60–85% depending on reaction optimization .
Q. What spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR confirm the Boc-protected amino group (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl (δ ~170 ppm) .
- X-ray Crystallography : Used to resolve stereochemistry in chiral analogs, as demonstrated in related Boc-protected amino acid esters .
- Mass Spectrometry : High-resolution MS (e.g., LC-MS) validates molecular weight (e.g., [M+Na] peaks) .
Q. How is this compound utilized as an intermediate in peptide synthesis?
The Boc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under acidic conditions (e.g., TFA) while leaving the ester intact. This is critical for solid-phase peptide synthesis (SPPS) to build sequences with controlled stereochemistry .
Advanced Research Questions
Q. What strategies mitigate racemization during the synthesis of chiral variants of this compound?
- Low-Temperature Reactions : Conducting coupling steps at 0–4°C reduces base-catalyzed racemization .
- Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials, such as enantiopure amino acids, ensures retention of stereochemistry .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed esterification) can enhance enantiomeric excess (>98%) .
Q. How can reaction conditions be optimized to address competing side reactions (e.g., over-alkylation or ester hydrolysis)?
- Controlled Reagent Stoichiometry : Limiting benzyl bromide or other alkylating agents to 1.1–1.2 equivalents minimizes over-alkylation .
- Anhydrous Conditions : Rigorous drying of solvents (e.g., DMF over molecular sieves) prevents ester hydrolysis during prolonged reactions .
- Monitoring via TLC : Regular thin-layer chromatography checks (e.g., using UV-active spots) allow early detection of byproducts .
Q. What role does this compound play in studying β-sheet formation in neurodegenerative diseases?
As a conformationally constrained amino acid analog, it mimics structural motifs in amyloidogenic peptides. For example, derivatives have been incorporated into prion protein fragments to analyze aggregation kinetics and β-sheet stabilization via X-ray crystallography and circular dichroism (CD) spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
